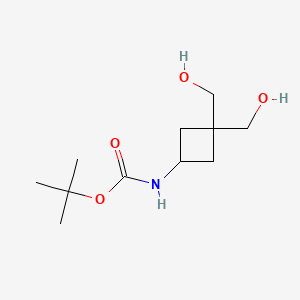
3-Fluoropyridazine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropyridazine-4-carbonitrile is a versatile chemical compound with the molecular formula C5H2FN3 and a molecular weight of 123.1 g/mol. It features a pyridazine ring, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 3 and a cyano group at position 4 makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3-Fluoropyridazine-4-carbonitrile can be achieved through several methodsThis can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of orthophosphoric acid as a catalyst in a one-pot synthesis, which is a cost-effective and efficient approach . Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Fluoropyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group (C≡N) at position 4 is highly reactive and can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cyclization: The pyridazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
3-Fluoropyridazine-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The combination of the pyridazine scaffold, fluorine substitution, and cyano group makes it a potential candidate for drug discovery and development.
Material Science: Fluorinated pyridazine derivatives are explored for their applications in organic electronics and functional materials due to their unique properties.
Biological Research: The compound’s structural features suggest potential for investigation in various biological systems, including enzyme inhibition and receptor binding studies.
Wirkmechanismus
The mechanism of action of 3-Fluoropyridazine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The cyano group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Fluoropyridazine-4-carbonitrile can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-3(2H)-one . These compounds share the pyridazine ring structure but differ in their substituents and functional groups. For example:
Pyridazinone: Contains a keto functionality and is known for its broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.
Pyridazine-3(2H)-one: Features a hydroxyl group and is used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific combination of fluorine and cyano groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-fluoropyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-5-4(3-7)1-2-8-9-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEZIUMTWAWTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)



![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)



![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)


